5-Cyclohexyl-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a cyclohexyl group at the 5-position and a phenyl group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with benzaldehyde to form an imine intermediate, which then undergoes cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexyl-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Cyclohexyl-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
2-Phenylpyrimidine: Lacks the cyclohexyl group, making it less hydrophobic.
5-Cyclohexylpyrimidine: Lacks the phenyl group, affecting its aromaticity and electronic properties.
2,5-Diphenylpyrimidine: Contains two phenyl groups, increasing its aromatic character.
Uniqueness: 5-Cyclohexyl-2-phenylpyrimidine is unique due to the combination of the cyclohexyl and phenyl groups, which impart distinct steric and electronic properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities or material properties.
Properties
CAS No. |
90253-42-2 |
---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
5-cyclohexyl-2-phenylpyrimidine |
InChI |
InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-11-17-16(18-12-15)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2 |
InChI Key |
JTFQTCUDMBYNSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.